4-(4-Methyl-1H-imidazol-5-yl)piperidine hydrochloride
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Overview
Description
4-(4-Methyl-1H-imidazol-5-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-methyl-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1H-imidazol-5-yl)piperidine hydrochloride typically involves the condensation of 4-methyl-1H-imidazole with a piperidine derivative. One common method includes the reaction of 4-methyl-1H-imidazole with 4-chloromethylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1H-imidazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
4-(4-Methyl-1H-imidazol-5-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1H-imidazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)methylbenzoic acid
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole
Uniqueness
4-(4-Methyl-1H-imidazol-5-yl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imidazole and piperidine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
CAS No. |
1246551-65-4 |
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Molecular Formula |
C9H16ClN3 |
Molecular Weight |
201.70 g/mol |
IUPAC Name |
4-(5-methyl-1H-imidazol-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-7-9(12-6-11-7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3,(H,11,12);1H |
InChI Key |
MJODAAHLOBSAKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2CCNCC2.Cl |
Origin of Product |
United States |
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